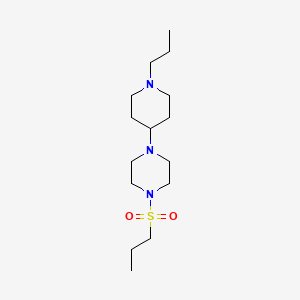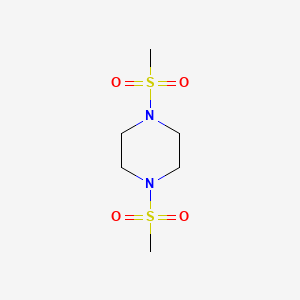
1,4-Bis(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(methylsulfonyl)piperazine is an organic compound with the molecular formula C6H14N2O4S2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,4-Bis(methylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
1,4-Bis(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Bis(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 1,4-Bis(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
1,4-Bis(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methylsulfonylpiperazine: Similar in structure but with only one methylsulfonyl group, leading to different reactivity and applications.
1,4-Dimethylpiperazine: Lacks the sulfonyl groups, resulting in different chemical properties and uses.
1,4-Bis(ethylsulfonyl)piperazine: Contains ethylsulfonyl groups instead of methylsulfonyl, affecting its solubility and reactivity
The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced stability and reactivity compared to its analogs.
Propriétés
Numéro CAS |
6270-73-1 |
|---|---|
Formule moléculaire |
C6H14N2O4S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1,4-bis(methylsulfonyl)piperazine |
InChI |
InChI=1S/C6H14N2O4S2/c1-13(9,10)7-3-5-8(6-4-7)14(2,11)12/h3-6H2,1-2H3 |
Clé InChI |
OHBNNWFTVZANPH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885203.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10885207.png)
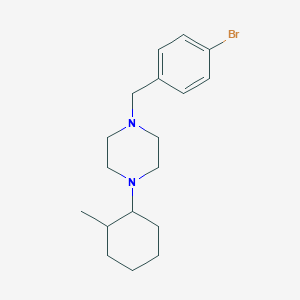
![1-(3-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10885220.png)
![3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B10885228.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10885231.png)
![Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885243.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)
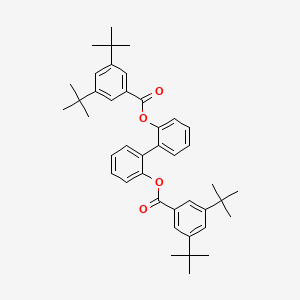
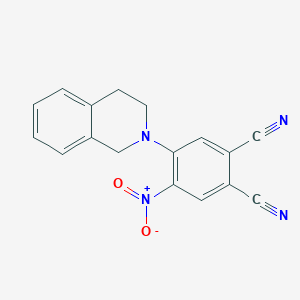
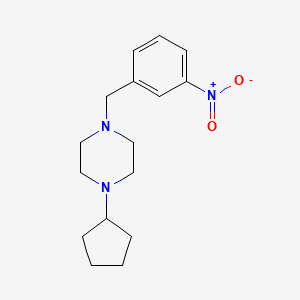
![4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885273.png)
![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)
